molecular formula C22H25N5O2 B562823 Rizatriptan-d6 Benzoate CAS No. 1216984-85-8

Rizatriptan-d6 Benzoate

Cat. No.: B562823
CAS No.: 1216984-85-8
M. Wt: 397.5 g/mol
InChI Key: JPRXYLQNJJVCMZ-TXHXQZCNSA-N
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Mechanism of Action

Target of Action

Rizatriptan-d6 Benzoate primarily targets the 5-HT 1B and 5-HT1D receptors . These receptors are a subtype of the 5-HT (serotonin) receptors, which play a crucial role in the neurotransmission of serotonin, a neurotransmitter that regulates various physiological functions such as mood, appetite, and sleep .

Mode of Action

This compound acts as an agonist at the 5-HT 1B and 5-HT1D receptors . This means it binds to these receptors and activates them . The activation of these receptors leads to vasoconstriction , possibly by inhibiting the release of calcitonin gene-related peptide from sensory neurons in the trigeminal nerve .

Biochemical Pathways

The activation of the 5-HT 1B and 5-HT1D receptors by this compound leads to a cascade of biochemical events. The primary pathway affected is the serotonergic pathway , which involves the neurotransmission of serotonin . The downstream effects of this pathway’s activation include vasoconstriction and the inhibition of the release of pro-inflammatory neuropeptides .

Pharmacokinetics

The pharmacokinetic properties of this compound, such as its absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability. For the parent compound, Rizatriptan, it is known that propranolol, a beta-blocker, can increase the plasma AUC (Area Under the Curve) of Rizatriptan by 70% , indicating a significant drug-drug interaction that can affect the pharmacokinetics of Rizatriptan.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the constriction of blood vessels and the inhibition of pro-inflammatory neuropeptides . These effects contribute to the alleviation of migraine symptoms, which is the primary therapeutic use of Rizatriptan .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound It is known that various factors, such as pH, temperature, and the presence of other substances, can influence the stability and efficacy of many drugs. For instance, the interaction between Rizatriptan and propranolol suggests that the presence of certain substances (in this case, another drug) can significantly impact the pharmacokinetics and, consequently, the efficacy of Rizatriptan .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Rizatriptan-d6 (benzoate salt) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and functionalization .

Common Reagents and Conditions: Common reagents used in the reactions involving rizatriptan-d6 (benzoate salt) include triazole, methylating agents, and reducing agents. The conditions are typically controlled to ensure high selectivity and yield .

Major Products Formed: The major products formed from the reactions of rizatriptan-d6 (benzoate salt) include its various intermediates and the final benzoate salt form. These products are crucial for its application as an internal standard in analytical chemistry .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds: Similar compounds to rizatriptan-d6 (benzoate salt) include sumatriptan, zolmitriptan, and eletriptan . These compounds also act as serotonin receptor agonists and are used in the treatment of migraines.

Uniqueness: Rizatriptan-d6 (benzoate salt) is unique due to its deuterated form, which makes it particularly useful as an internal standard in analytical chemistry. This property allows for more accurate quantification of rizatriptan in various biological samples .

Properties

IUPAC Name

benzoic acid;2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]-N,N-bis(trideuteriomethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5.C7H6O2/c1-19(2)6-5-13-8-17-15-4-3-12(7-14(13)15)9-20-11-16-10-18-20;8-7(9)6-4-2-1-3-5-6/h3-4,7-8,10-11,17H,5-6,9H2,1-2H3;1-5H,(H,8,9)/i1D3,2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRXYLQNJJVCMZ-TXHXQZCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3.C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3)C([2H])([2H])[2H].C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676134
Record name Benzoic acid--N,N-bis[(~2~H_3_)methyl]-2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-indol-3-yl}ethan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216984-85-8
Record name Benzoic acid--N,N-bis[(~2~H_3_)methyl]-2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-indol-3-yl}ethan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 147 mg (1.2 mmoles) of benzoic acid in 1 ml of isopropyl acetate was added slowly to a solution of 300 mg (1.1 mmoles) of the rizatriptan base in 2.6 ml of isopropyl alcohol. The mixture was stirred at room temperature for 30 minutes and evaporated to dryness, and the residue recrystallised from ethanol to give 345 mg (80%) of rizatriptan benzoate as a white crystalline solid.
Quantity
147 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
2.6 mL
Type
solvent
Reaction Step One
Name
rizatriptan benzoate
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rizatriptan-d6 Benzoate
Reactant of Route 2
Rizatriptan-d6 Benzoate
Reactant of Route 3
Rizatriptan-d6 Benzoate
Reactant of Route 4
Rizatriptan-d6 Benzoate
Reactant of Route 5
Rizatriptan-d6 Benzoate
Reactant of Route 6
Rizatriptan-d6 Benzoate

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